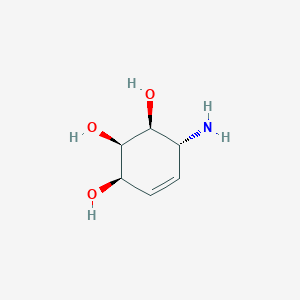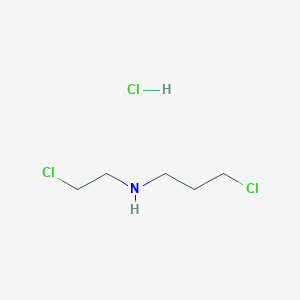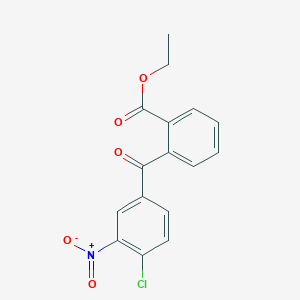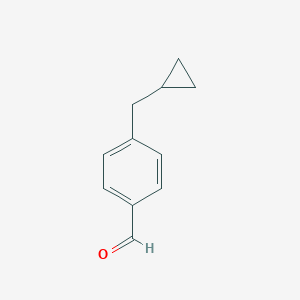
3-Chloro-1-phenylpropan-1-ol
Overview
Description
3-Chloro-1-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a white to off-white solid that is soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-Chloro-1-phenylpropan-1-ol involves the reaction of benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism .
- Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods:
- Industrially, this compound can be produced through the catalytic hydrogenation of 3-chloro-1-phenylpropan-1-one. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide, or ammonia in ethanol.
Major Products:
Oxidation: 3-Chloro-1-phenylpropan-1-one.
Reduction: 3-Chloro-1-phenylpropan-1-amine.
Substitution: 3-Hydroxy-1-phenylpropan-1-ol, 3-Cyano-1-phenylpropan-1-ol, or 3-Amino-1-phenylpropan-1-ol.
Scientific Research Applications
Chemistry:
- 3-Chloro-1-phenylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors .
Medicine:
- The compound is a key intermediate in the synthesis of antidepressants like fluoxetine and tomoxetine .
Industry:
Comparison with Similar Compounds
3-Chloro-1-phenylpropan-1-one: Similar in structure but differs in the functional group, being a ketone instead of an alcohol.
3-Chloro-1-phenylpropan-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
1-Chloro-3-phenylpropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness:
Properties
IUPAC Name |
3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341286 | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18776-12-0 | |
| Record name | 3-Chloro-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the stereochemistry of 3-Chloro-1-phenylpropan-1-ol?
A1: this compound possesses a chiral center, making it crucial to synthesize both its (R)- and (S)-enantiomers for various applications. This is because different enantiomers of a molecule can interact differently with biological systems, leading to varied pharmacological effects.
Q2: How can both enantiomers of this compound be synthesized?
A2: Two primary enzymatic methods have been employed:
- Immobilized Lipase Hydrolysis []: This method utilizes immobilized Candida rugosa lipase to hydrolyze 3-chloro-1-phenylpropyl butyrate, yielding (R)-3-Chloro-1-phenylpropan-1-ol with high enantiomeric excess (ee) of 98% [].
- Lipase-Catalyzed Resolution []: This approach utilizes two different lipases sequentially. First, lipase from Pseudomonas fluorescens (LAK) is used for enantioselective acylation of racemic this compound. Then, lipase from Candida rugosa (CRL) hydrolyzes the resulting enantiomerically enriched esters, yielding both enantiomers with high ee (97-99%) [].
Q3: Why is the synthesis of this compound important for pharmaceutical research?
A: This compound serves as a vital chiral building block in synthesizing various non-tricyclic antidepressant drugs, including Fluoxetine, Tomoxetine, and Nisoxetine []. Access to both enantiomers allows researchers to investigate the different pharmacological profiles and potential therapeutic applications of each enantiopure drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














